molecular formula C12H21FN2O B1477301 4-(Fluoromethyl)-4-methyl-1-prolylpiperidine CAS No. 2089674-19-9

4-(Fluoromethyl)-4-methyl-1-prolylpiperidine

Cat. No. B1477301
CAS RN: 2089674-19-9
M. Wt: 228.31 g/mol
InChI Key: UHBXPVKYKRFZPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, the conditions needed for these reactions to occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform used in developing chemosensors for detecting various analytes, showcasing high selectivity and sensitivity. Although not directly mentioning 4-(Fluoromethyl)-4-methyl-1-prolylpiperidine, this research indicates the broader applications of fluorophoric compounds in chemical sensing technologies, potentially extending to similar compounds like 4-(Fluoromethyl)-4-methyl-1-prolylpiperidine (P. Roy, 2021).

Synthetic Methodologies

The development of efficient synthesis methods for fluorinated compounds is crucial for their application in various scientific fields. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the importance of developing accessible synthetic routes for fluorinated compounds. This could suggest potential methodologies for synthesizing or modifying compounds like 4-(Fluoromethyl)-4-methyl-1-prolylpiperidine for research and therapeutic applications (Yanan Qiu et al., 2009).

Radiative Decay Engineering

Radiative decay engineering (RDE) modifies the emission of fluorophores by altering their radiative decay rates, which can significantly impact fluorescence spectroscopy and its applications in biochemistry and molecular biology. The interaction of fluorophore dipoles with metallic surfaces, altering the intensity and distribution of radiation, presents a novel approach to enhancing the fluorescence of compounds for various scientific uses, potentially including the study and application of 4-(Fluoromethyl)-4-methyl-1-prolylpiperidine (J. Lakowicz, 2001).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c1-12(9-13)4-7-15(8-5-12)11(16)10-3-2-6-14-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBXPVKYKRFZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCN2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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